Cas no 1701912-47-1 (5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine)

5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine 化学的及び物理的性質
名前と識別子
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- 1701912-47-1
- 5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- EN300-1119507
- Imidazo[1,2-a]pyrimidine, 5-(1,1-dimethylethyl)-1,2,3,5,6,7-hexahydro-2-methyl-
- 5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine
-
- インチ: 1S/C11H21N3/c1-8-7-14-9(11(2,3)4)5-6-12-10(14)13-8/h8-9H,5-7H2,1-4H3,(H,12,13)
- InChIKey: GYUDCTVOYNGEIT-UHFFFAOYSA-N
- ほほえんだ: N12C(=NCCC1C(C)(C)C)NC(C)C2
計算された属性
- せいみつぶんしりょう: 195.173547683g/mol
- どういたいしつりょう: 195.173547683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1119507-1g |
5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1701912-47-1 | 95% | 1g |
$986.0 | 2023-10-27 | |
Enamine | EN300-1119507-10.0g |
5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1701912-47-1 | 10g |
$5528.0 | 2023-06-09 | ||
Enamine | EN300-1119507-1.0g |
5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1701912-47-1 | 1g |
$1286.0 | 2023-06-09 | ||
Enamine | EN300-1119507-0.05g |
5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1701912-47-1 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1119507-2.5g |
5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1701912-47-1 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1119507-5g |
5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1701912-47-1 | 95% | 5g |
$2858.0 | 2023-10-27 | |
Enamine | EN300-1119507-10g |
5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1701912-47-1 | 95% | 10g |
$4236.0 | 2023-10-27 | |
Enamine | EN300-1119507-0.1g |
5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1701912-47-1 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
Enamine | EN300-1119507-5.0g |
5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1701912-47-1 | 5g |
$3728.0 | 2023-06-09 | ||
Enamine | EN300-1119507-0.25g |
5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1701912-47-1 | 95% | 0.25g |
$906.0 | 2023-10-27 |
5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidineに関する追加情報
Chemical Profile of 5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine (CAS No. 1701912-47-1)
5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine, identified by the Chemical Abstracts Service Number (CAS No. 1701912-47-1), is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazo[1,2-a]pyrimidine scaffold, a structural motif known for its broad biological activity and utility in drug discovery. The presence of bulky tert-butyl and methyl substituents in its molecular structure suggests potential influences on its pharmacokinetic properties and binding affinity to biological targets.
The imidazo[1,2-a]pyrimidine core is a privileged structure in medicinal chemistry, frequently explored for its role in modulating various biological pathways. Compounds within this class have demonstrated promise as inhibitors of kinases, enzymes involved in cancer progression, and other therapeutic targets. The specific arrangement of nitrogen atoms in the imidazo1,2-apyrimidine ring system allows for diverse interactions with biological macromolecules, making it a versatile platform for designing novel bioactive molecules.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such heterocyclic compounds with high precision. Studies indicate that the 5-tert-butyl-2-methyl derivative exhibits favorable interactions with certain protein pockets, particularly those involved in enzyme inhibition. The steric bulk provided by the tert-butyl group may enhance binding affinity by promoting optimal orientation within the active site of target enzymes. Meanwhile, the methyl group at the 2-position could contribute to hydrophobic interactions or hydrogen bonding capabilities.
In vitro studies have begun to unravel the pharmacological profile of this compound. Preliminary data suggest that 5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine demonstrates moderate activity against selected kinases associated with inflammatory pathways. This aligns with the growing interest in developing kinase inhibitors as therapeutic agents for chronic inflammatory diseases and cancer. The compound’s ability to modulate kinase activity may be linked to its ability to disrupt aberrant signaling cascades that drive pathological conditions.
The synthesis of this compound involves multi-step organic reactions typical of heterocyclic chemistry. Key synthetic strategies include cyclization reactions to form the imidazo[1,2-a]pyrimidine core followed by functionalization at specific positions using protective group strategies. The introduction of the tert-butyl and methyl groups requires careful consideration to ensure regioselectivity and yield optimization. Advances in synthetic methodologies have enabled more efficient routes to complex heterocycles like this one.
The physicochemical properties of 5-tert-butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine are also of considerable interest for drug development purposes. Its solubility profile in common organic solvents makes it amenable for formulation into various dosage forms. Additionally
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